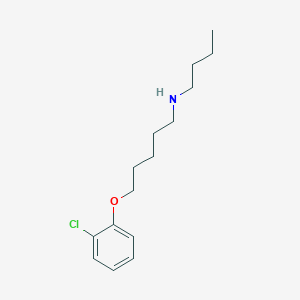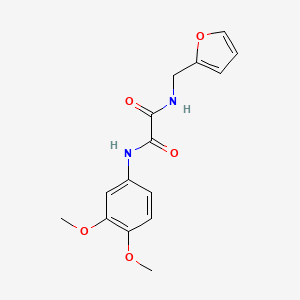
N-butyl-5-(2-chlorophenoxy)-1-pentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-butyl-5-(2-chlorophenoxy)-1-pentanamine, also known as Bupivacaine, is a local anesthetic drug that is widely used in medical and dental procedures. This drug is a member of the amide family of local anesthetics and is known for its long-lasting effects. The chemical structure of Bupivacaine consists of an amine group, an aromatic ring, and an alkyl chain.
Wissenschaftliche Forschungsanwendungen
N-butyl-5-(2-chlorophenoxy)-1-pentanamine has been extensively studied in scientific research for its use as a local anesthetic drug. It is commonly used in medical and dental procedures to provide pain relief. N-butyl-5-(2-chlorophenoxy)-1-pentanamine is also used in research studies to investigate the mechanism of action of local anesthetics and to develop new drugs with improved properties.
Wirkmechanismus
N-butyl-5-(2-chlorophenoxy)-1-pentanamine works by blocking the transmission of nerve impulses from the site of injection to the brain. It does this by binding to sodium channels in the nerve membrane, preventing the influx of sodium ions. This results in the inhibition of nerve conduction and the loss of sensation in the affected area.
Biochemical and Physiological Effects:
N-butyl-5-(2-chlorophenoxy)-1-pentanamine has both local and systemic effects. Local effects include numbness, tingling, and loss of sensation in the affected area. Systemic effects include CNS depression, respiratory depression, and cardiovascular effects. N-butyl-5-(2-chlorophenoxy)-1-pentanamine is metabolized in the liver and excreted in the urine.
Vorteile Und Einschränkungen Für Laborexperimente
N-butyl-5-(2-chlorophenoxy)-1-pentanamine is a widely used local anesthetic drug that has many advantages for lab experiments. It has a long duration of action, allowing for extended periods of anesthesia. It is also relatively non-toxic and has minimal side effects. However, N-butyl-5-(2-chlorophenoxy)-1-pentanamine can be difficult to work with due to its low solubility in water and its tendency to bind to proteins.
Zukünftige Richtungen
There are many future directions for research on N-butyl-5-(2-chlorophenoxy)-1-pentanamine. One area of interest is the development of new drugs with improved properties, such as increased potency and duration of action. Another area of research is the investigation of the mechanism of action of local anesthetics and the development of new drugs that target specific types of nerve fibers. Additionally, there is a need for further research on the safety and efficacy of N-butyl-5-(2-chlorophenoxy)-1-pentanamine in different patient populations, such as children and the elderly.
Synthesemethoden
N-butyl-5-(2-chlorophenoxy)-1-pentanamine is synthesized by reacting 2-chlorophenol with butylamine in the presence of a base such as sodium hydroxide. The resulting product is then reacted with pentanoyl chloride to form N-butyl-5-(2-chlorophenoxy)-1-pentanamine. The synthesis of N-butyl-5-(2-chlorophenoxy)-1-pentanamine is a complex process that requires careful control of reaction conditions and purification steps.
Eigenschaften
IUPAC Name |
N-butyl-5-(2-chlorophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-2-3-11-17-12-7-4-8-13-18-15-10-6-5-9-14(15)16/h5-6,9-10,17H,2-4,7-8,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPAFFJMRBOJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B4981486.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4981518.png)
![4-({[3-(1-benzofuran-2-yl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4981522.png)
![3-(4-fluorophenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B4981530.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-bromobenzyl)piperazine](/img/structure/B4981539.png)
![2-methoxyethyl 5-{[(4-chloro-3-nitrophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B4981543.png)
![2,6-dichloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B4981544.png)


methyl]phenyl}-2-chlorobenzamide](/img/structure/B4981570.png)

![2-(4-ethylphenoxy)-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4981597.png)
![N-benzyl-N-methyl-3-{[(3-pyridinylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B4981602.png)
![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-(3-methylphenyl)-2-oxoacetamide](/img/structure/B4981605.png)